molecular formula C23H15BrN4O2 B2686533 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291868-94-4

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2686533
CAS No.: 1291868-94-4
M. Wt: 459.303
InChI Key: KNSZYNSHEWZKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15BrN4O2 and its molecular weight is 459.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of compounds related to phthalazin-1(2H)-one derivatives, including oxadiazole and triazole variants, and their antimicrobial activities. These compounds have been synthesized and characterized, with their structures confirmed by various analytical methods. The antimicrobial activities have been evaluated against a range of bacteria and fungi strains, showing that several of these compounds possess significant antimicrobial properties.

  • El-Hashash et al. (2012) synthesized new derivatives of phthalazine and investigated their antimicrobial activity, highlighting the potential of these compounds in addressing microbial infections (El-Hashash et al., 2012).
  • Sridhara et al. (2010, 2011) designed and synthesized new derivatives with antimicrobial activities, providing a foundation for further research into their use as antimicrobial agents (Sridhara et al., 2010; Sridhara et al., 2011).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of related compounds includes the synthesis of triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-phthalazine derivatives. These studies have found that some of these newly synthesized compounds exhibit anti-inflammatory activities, comparing favorably with known anti-inflammatory drugs.

  • Abd Alla et al. (2010) explored the synthesis of new phthalazine derivatives and their potential anti-inflammatory activities, indicating promising results for further development (Abd Alla et al., 2010).

Anticancer Activity

There is also interest in the anticancer potential of phthalazin-1(2H)-one derivatives. Studies have synthesized new compounds and evaluated their anti-proliferative activities against various cancer cell lines, including liver and breast cancer cells. These investigations have shown that certain derivatives can inhibit cancer cell growth and induce apoptosis, highlighting their potential as anticancer agents.

  • Hekal et al. (2020) reported the synthesis of novel oxadiazol-phthalazinone derivatives with significant anti-proliferative activity, particularly against liver and breast cancer cell lines. Their findings suggest these compounds could be promising candidates for anticancer therapy (Hekal et al., 2020).

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSZYNSHEWZKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.